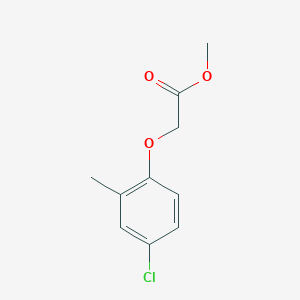

Methyl 4-chloro-2-methylphenoxyacetate

概要

説明

“Methyl 4-chloro-2-methylphenoxyacetate” is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-2-methylphenoxyacetate” is not commercially available . Therefore, the starting material was prepared and characterized in the laboratory according to the procedure reported earlier .Molecular Structure Analysis

The molecular formula of “Methyl 4-chloro-2-methylphenoxyacetate” is C10H11ClO3 . The IUPAC name is methyl 2-(4-chloro-2-methylphenoxy)acetate . The molecular weight is 214.64 g/mol . The InChI is InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-methylphenoxyacetate” is a white or colorless to light yellow powder to lump to clear liquid . The specific gravity at 20°C is 1.23 .科学的研究の応用

Inhibition of Influenza A Virus

MCPA methyl ester has been found to have inhibitory effects against the Influenza A virus. It was found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity . The compound may block some steps of the virus infection post adsorption and inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .

Analytical Standard

MCPA methyl ester is used as an analytical standard in scientific research . It is used in various techniques such as HPLC, NMR, and gas chromatography .

Herbicide Synergism

MCPA methyl ester has been studied for its synergistic effects with other herbicides. For example, it has been found to have a synergistic joint action with metsulfuron-methyl, a sulfonyiurea herbicide .

Agriculture

MCPA methyl ester is used in agriculture as a herbicide. It is effective against a variety of weeds and is often used in combination with other herbicides to enhance their effectiveness .

Environmental Studies

MCPA methyl ester is often used in environmental studies as a marker for herbicide contamination. Its presence in soil or water samples can indicate the use of certain types of herbicides .

Bioremediation

MCPA methyl ester can be used in bioremediation studies. Certain microorganisms are capable of degrading MCPA methyl ester, and these can be used to clean up contaminated sites .

Safety and Hazards

“Methyl 4-chloro-2-methylphenoxyacetate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Relevant Papers There are several relevant papers on “Methyl 4-chloro-2-methylphenoxyacetate”. One discusses the metabolism of 2-chloro-4-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134 . Another paper presents the metabolism of 4-chloro-2-methylphenoxyacetic acid by a soil pseudomonad .

作用機序

Target of Action

MCPA methyl ester, also known as MCPA-methyl or Methyl 4-chloro-2-methylphenoxyacetate, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant growth hormones that naturally exist in plants .

Mode of Action

MCPA methyl ester operates as a systemic post-emergence phenoxy herbicide . It acts as a plant growth regulator, controlling broadleaf weeds by stimulating nucleic acid and protein synthesis . This stimulation impacts cell division and respiration, leading to malformed leaves, stems, and roots .

Biochemical Pathways

The biochemical pathways affected by MCPA methyl ester involve the disruption of normal plant growth processes. By mimicking the action of auxin, MCPA interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventually plant death .

Pharmacokinetics

The pharmacokinetics of MCPA methyl ester involves its absorption, distribution, metabolism, and excretion (ADME) in the environment. MCPA methyl ester has low solubility in water, which reduces the chance of water pollution . It can degrade in soil through biological and biotic mechanisms, further reducing environmental pollution .

Result of Action

The result of MCPA methyl ester’s action is the effective control of broadleaf weeds. By disrupting normal plant growth, MCPA causes the weeds to die, thereby protecting the desired crops .

Action Environment

The efficacy and stability of MCPA methyl ester can be influenced by environmental factors. For instance, it has been found to be an effective solution for hard-to-control weeds in low humidity areas . Its application can be done by either ground or aerial application equipment, suggesting its stability and efficacy in diverse environmental conditions .

特性

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWERIRLJUWTNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179100 | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2436-73-9 | |

| Record name | MCPA methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

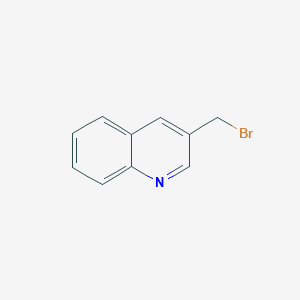

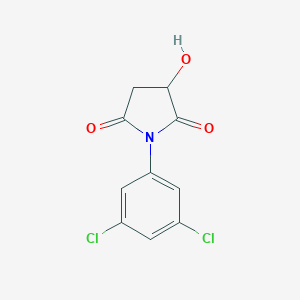

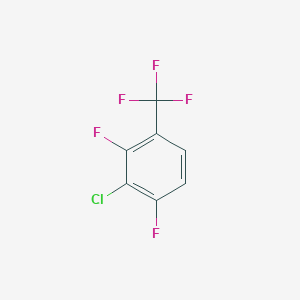

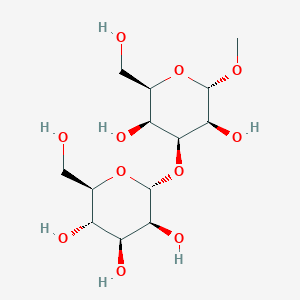

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental concerns associated with MCPA?

A: MCPA has been detected in soil and sand dust samples, particularly in areas with agricultural activity. [] Its presence raises concerns about potential contamination of water resources and its impact on ecosystems. Further research is needed to understand the long-term ecological effects of MCPA and develop strategies for its mitigation. []

Q2: What are potential alternatives to using MCPA?

A: While MCPA demonstrates effectiveness in weed control, exploring alternative weed management strategies is crucial for sustainable agriculture. Research suggests that allelopathic weed extracts, such as those from Sorghum halepense and Cyperus rotundus, can offer some level of weed control. [] Additionally, mulching with materials like wheat straw and eucalyptus leaves presents another avenue for suppressing weed growth and enhancing crop quality. [] Further research is necessary to optimize these alternative approaches and evaluate their long-term efficacy and ecological impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)